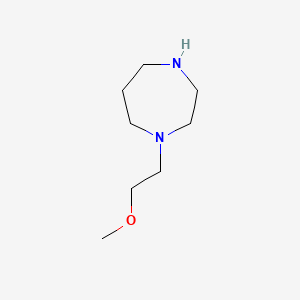
6-Chloropyridine-3-carbothioamide
Vue d'ensemble
Description
6-Chloropyridine-3-carbothioamide, also known as 6-Chloro-thionicotimide, is an organic sulfur compound . It is a white to light yellow solid . The chemical formula is C6H5ClN2S, and the CAS number is 400776-16-1 . It is soluble in various organic solvents such as ethanol and acetone . It can be used as an intermediate for organic synthesis reactions .
Molecular Structure Analysis
The molecular formula of 6-Chloropyridine-3-carbothioamide is C6H5ClN2S . Its molecular weight is 172.64 . Unfortunately, the specific molecular structure analysis was not found in the search results.Chemical Reactions Analysis
6-Chloropyridine-3-carbothioamide can be used as an intermediate in organic synthesis reactions . It can be used as a starting material or intermediate product in these reactions . The specific chemical reactions involving 6-Chloropyridine-3-carbothioamide were not found in the search results.Physical And Chemical Properties Analysis
6-Chloropyridine-3-carbothioamide is a white to light yellow solid . It has good solubility and can dissolve in various organic solvents such as ethanol and acetone . Its molecular formula is C6H5ClN2S, and its molecular weight is 172.64 .Applications De Recherche Scientifique
Antimicrobial and Antiurease Activities
6-Chloropyridine-3-carbothioamide derivatives have been explored for their potential in antimicrobial and antiurease activities. Research indicates that certain morpholine derivatives containing an azole nucleus, synthesized from 6-chloropyridine-3-carbothioamide, exhibit antimicrobial effects against Mycobacterium smegmatis, Candida albicans, and Saccharomyces cerevisiae, as well as antiurease activity, highlighting their potential in developing treatments against microbial infections and urease-related disorders (Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, & Sökmen, 2012).
DNA Interaction Studies
Carbothioamide ruthenium (II) complexes derived from 6-Chloropyridine-3-carbothioamide have been studied for their ability to interact with DNA through an intercalation mechanism. These complexes exhibit photo-degradation properties towards calf-thymus DNA, suggesting their potential application in anticancer therapies and the study of DNA interactions (Muthuraj & Umadevi, 2018).
Synthesis of Novel Antimicrobial Agents
6-Chloropyridine-3-carbothioamide has been utilized in the synthesis of novel antimicrobial agents, particularly in the formation of 1,2,4-triazole derivatives containing nalidixic acid skeletons. These derivatives have shown promising antimicrobial activity, signifying the role of 6-Chloropyridine-3-carbothioamide in developing new antimicrobial compounds (Ceylan et al., 2016).
Spin Crossover Studies
In the field of materials science, 6-Chloropyridine-3-carbothioamide derivatives have been used to study spin crossover phenomena in iron(II) complexes. These studies are crucial for the development of molecular materials with applications in sensors, memory devices, and displays (Attwood et al., 2019).
Safety and Hazards
For toxicology and safety information of 6-Chloropyridine-3-carbothioamide, it is recommended to follow the safety procedures for chemicals and wear appropriate personal protective equipment, such as gloves, goggles, and lab coats . During use, avoid contact with skin, eyes, and respiratory tract, and ensure operation in a well-ventilated environment . Detailed safety information should refer to the specific Material Safety Data Sheet (MSDS) .
Mécanisme D'action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, leading to downstream effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Chloropyridine-3-carbothioamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
Propriétés
IUPAC Name |
6-chloropyridine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-5-2-1-4(3-9-5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAOYIOCUPZVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596153 | |
| Record name | 6-Chloropyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridine-3-carbothioamide | |
CAS RN |
400776-16-1 | |
| Record name | 6-Chloropyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Methyl-1H-imidazol-1-YL)methyl]piperidine](/img/structure/B1627590.png)












